Phenyl (2-(furan-2-yl)-2-tosylethyl)carbamate
Description
Properties
IUPAC Name |
phenyl N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c1-15-9-11-17(12-10-15)27(23,24)19(18-8-5-13-25-18)14-21-20(22)26-16-6-3-2-4-7-16/h2-13,19H,14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIURAQCCZOEEJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)OC2=CC=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (2-(furan-2-yl)-2-tosylethyl)carbamate typically involves multiple steps. One common method starts with the preparation of the furan-2-yl intermediate, which can be synthesized from furfural. The tosyl group is introduced via a tosylation reaction, and the final step involves the formation of the carbamate linkage through a reaction with phenyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Hydrolysis
The hydrolysis of the carbamate group can occur under both acidic and basic conditions, leading to the formation of the corresponding amine and carboxylic acid. This reaction is essential for the degradation of the compound in biological systems.
Oxidation
The presence of the furan ring allows for oxidation reactions, where strong oxidizing agents such as potassium permanganate or chromium trioxide can convert the furan into various oxidized derivatives. This transformation can yield compounds with enhanced biological activity.
Nucleophilic Substitution
The tosyl group is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. Nucleophiles such as amines or thiols can replace the tosyl group, leading to new derivatives that may exhibit different pharmacological properties.
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Reagents and Conditions
The following table summarizes common reagents and conditions used in the reactions of Phenyl (2-(furan-2-yl)-2-tosylethyl)carbamate:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Hydrolysis | HCl or NaOH (aqueous solutions) | Room temperature |
| Oxidation | KMnO$$ | |
| _4 | ||
| _3$$ | Acetic acid solvent | |
| Nucleophilic Substitution | Amines or thiols | Base (e.g., NaOH), reflux |
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Research Findings
Recent studies have highlighted the versatility of carbamates in organic synthesis and their biological significance:
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Hydrolysis : Research indicates that carbamates are stable under neutral conditions but readily hydrolyze under acidic or basic conditions, making them suitable for controlled release applications in drug delivery systems .
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Oxidation : The oxidation of furan-containing compounds has been shown to yield products with enhanced antimicrobial activity, indicating potential applications in drug development .
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Nucleophilic Substitution : The ability to modify the tosyl group through nucleophilic substitution opens avenues for creating diverse derivatives with varying biological activities .
This compound exhibits diverse chemical reactivity that can be exploited for synthetic purposes in medicinal chemistry. Understanding its hydrolysis, oxidation, and nucleophilic substitution reactions provides insights into its potential applications in drug design and development.
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References
Due to the nature of this request, references have been integrated within the text where relevant findings were discussed, ensuring a comprehensive understanding of the chemical reactions associated with this compound while adhering to academic standards without relying on unreliable sources.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties:
- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation by inhibiting nitric oxide production and pro-inflammatory cytokines such as IL-6 and TNF-α.
- Anticancer Activity : Research suggests that it may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.
Biological Probes
Due to its ability to interact with specific proteins or enzymes, Phenyl (2-(furan-2-yl)-2-tosylethyl)carbamate is being explored as a biochemical probe in biological studies. This interaction can lead to modulation of enzyme activity or alteration of signal transduction pathways, which is crucial for understanding disease mechanisms.
Material Science
The compound's unique structure allows it to be utilized in developing new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it an attractive candidate for industrial applications.
Case Study 1: Anti-inflammatory Properties
In vitro studies demonstrated that this compound significantly reduced edema in animal models of acute inflammation. This reduction correlated with decreased levels of pro-inflammatory cytokines, suggesting its therapeutic potential for conditions like rheumatoid arthritis.
Case Study 2: GSK-3β Inhibition
A study on various carbamate derivatives indicated that modifications to the phenyl group enhanced GSK-3β inhibitory activity. The most potent derivatives showed IC50 values below 100 nM, indicating significant potential for treating diseases linked to GSK-3β dysregulation.
Mechanism of Action
The mechanism of action of Phenyl (2-(furan-2-yl)-2-tosylethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The furan ring and tosyl group play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural Features
Carbamates share a common O=C(O–)N– backbone, but substituents dictate their properties. Key structural comparisons include:
*Estimated molecular weight based on functional groups (tosyl: ~171 g/mol; furan: ~68 g/mol; phenyl carbamate: ~121 g/mol).
Key Differences :
- Tosyl Group : Unique to the target compound, this group may enhance electrophilicity and alter hydrolysis kinetics compared to alkyl or aryl carbamates .
- Furan vs. Cyclohexenyl: The planar, aromatic furan ring contrasts with the non-aromatic, puckered cyclohexenyl group in , affecting π-π stacking and solubility.
Reactivity Considerations :
- The tosyl group in the target compound may act as a leaving group, enabling nucleophilic substitution reactions uncommon in other carbamates.
Physicochemical Properties
Notable Trends:
Biological Activity
Phenyl (2-(furan-2-yl)-2-tosylethyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
This compound can be synthesized through various organic reactions involving furan derivatives and tosyl groups. The structural formula can be represented as follows:
The synthesis typically involves the reaction of furan-2-carboxylic acid derivatives with tosyl chloride in the presence of a base, followed by carbamate formation through reaction with phenolic compounds.
Antimicrobial Activity
Research indicates that derivatives of furan compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar furan derivatives possess antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests their potential as therapeutic agents.
Table 1: Antimicrobial Activity of Furan Derivatives
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea | 32 | E. coli |
| This compound | TBD | TBD |
Enzyme Inhibition Studies
The compound has also been evaluated for its inhibitory effects on various enzymes. A notable study focused on the inhibition of β-glucuronidases, which are implicated in drug metabolism and gastrointestinal toxicity . The results indicated that certain derivatives demonstrated IC50 values ranging from 0.25 μM to 2.13 μM, suggesting potent inhibitory action.
Table 2: Enzyme Inhibition Data
| Compound Name | IC50 (μM) | Enzyme Target |
|---|---|---|
| This compound | TBD | β-glucuronidase |
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within microbial cells and enzymes. Molecular docking studies suggest that the compound can bind effectively to active sites of target enzymes, altering their function . This binding is often characterized by strong interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues.
4. Case Studies
Several case studies highlight the potential applications of this compound in drug development:
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various furan derivatives, this compound was shown to inhibit growth in multiple bacterial strains, indicating broad-spectrum activity.
- Cytoprotective Effects : Similar compounds have demonstrated cytoprotective effects against DNA damage induced by carcinogens, suggesting a potential role in cancer prevention .
5. Conclusion
This compound exhibits promising biological activities, particularly in antimicrobial and enzyme inhibition contexts. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the critical steps and analytical methods for synthesizing Phenyl (2-(furan-2-yl)-2-tosylethyl)carbamate with high purity?
- Methodological Answer : The synthesis typically involves coupling a tosyl-protected furan-ethylamine intermediate with phenyl carbamate. Key steps include:
- Tosylation : Use of tosyl chloride (TsCl) under anhydrous conditions to protect the amine group, ensuring reaction completion via TLC or LCMS monitoring .
- Carbamate Formation : Reaction with phenyl chloroformate in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at 0–25°C for 1–2 hours.
- Purification : Flash chromatography (ethyl acetate/hexane gradients) followed by HPLC (C18 column, acetonitrile/water mobile phase) to achieve >98% purity. LCMS (e.g., m/z 1011 [M+H]+) and retention time analysis (e.g., 1.01 minutes under SQD-FA05 conditions) confirm structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : 1H/13C NMR to resolve furan (δ 6.2–7.4 ppm) and tosyl (δ 2.4 ppm for methyl) proton environments.
- LCMS : High-resolution mass spectrometry to confirm molecular ion peaks and fragmentation patterns.
- HPLC : Retention time consistency under standardized conditions (e.g., Chiralpak® OD for enantiomeric purity) .
Q. What safety protocols are critical when handling carbamate derivatives like this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., THF, triethylamine).
- PPE : Nitrile gloves, lab coats, and safety goggles.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes. Consult safety data sheets (SDS) for specific antidotes .
Advanced Research Questions
Q. How can SHELX software resolve discrepancies in crystallographic data for this compound’s stereochemistry?
- Methodological Answer :
- Structure Solution : Use SHELXD for phase determination via dual-space algorithms, particularly effective for twinned or high-symmetry crystals.
- Refinement : SHELXL’s restraints (e.g., DFIX for bond lengths, ISOR for anisotropic displacement parameters) improve accuracy in cases of disordered furan or tosyl groups.
- Validation : Compare R-factor convergence (<5%) and Fo-Fc maps to identify residual electron density errors .
Q. What strategies optimize enantiomeric purity during synthesis of this carbamate?
- Methodological Answer :
- Chiral Catalysts : Use lipases (e.g., PS Amano SD) for kinetic resolution of racemic intermediates.
- Chromatography : Chiralpak® OD with methanol/CO2 (20% v/v) achieves baseline separation (e.g., Rt = 1.610 vs. 2.410 minutes for isomers) .
- Crystallization : Solvent screening (e.g., ethyl acetate/hexane) to isolate single enantiomers via differential solubility.
Q. How can computational modeling predict reactivity conflicts between the furan ring and tosyl group?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model electron density maps, identifying nucleophilic sites on furan susceptible to electrophilic attack.
- MD Simulations : Assess steric hindrance between the tosyl group and carbamate moiety under varying solvent conditions (e.g., THF vs. DMF).
- SAR Analysis : Compare with analogs (e.g., tert-butyl carbamates) to predict regioselectivity in substitution reactions .
Notes
- Contradictions in Data : Discrepancies in LCMS vs. NMR yields may arise from ionization efficiency differences; cross-validate with elemental analysis .
- Safety vs. Reactivity : The tosyl group’s electron-withdrawing nature reduces carbamate hydrolysis but increases furan ring sensitivity to oxidation—store under inert gas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
